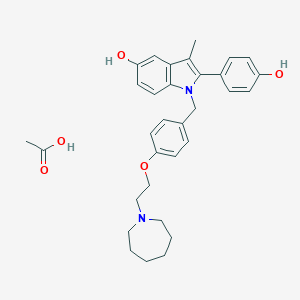

Chlorambucil half mustard

概要

説明

Chlorambucil is a chemotherapy agent used in the management of chronic lymphocytic leukemia and malignant lymphomas . It is a nitrogen mustard alkylating agent used as an antineoplastic agent for the treatment of various malignant and nonmalignant diseases . Although it is less toxic than most other nitrogen mustards, it has been listed as a known carcinogen .

Synthesis Analysis

Chlorambucil derivatives were synthesized by Dai et al. and evaluated for their cytotoxic effect against several leukemia cancer cell lines in vitro . In another study, nanoformulations (NFs) of chlorambucil were prepared through an ultrasonication technique by varying the surfactant concentration .

Molecular Structure Analysis

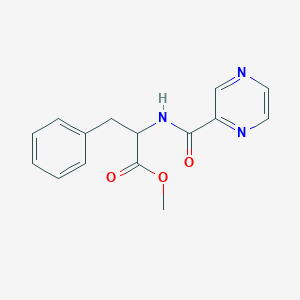

The molecular structure of Chlorambucil is C14H19Cl2NO2 . The structure includes an aromatic nitrogen mustard derivative and an alkylating agent .

Chemical Reactions Analysis

Chlorambucil is extensively metabolized in the liver primarily to phenylacetic acid mustard . The pharmacokinetic data suggests that oral chlorambucil undergoes rapid gastrointestinal absorption and plasma clearance and that it is almost completely metabolized, having extremely low urinary excretion .

Physical And Chemical Properties Analysis

Chlorambucil has a molecular weight of 304.212, a melting point of 64°C to 66°C, a log Kow of 1.47 at pH 7.4, a water solubility of 12.4 g/L at 25°C, a vapor pressure of 5.7 × 10–8 mm Hg at 25°C, and a dissociation constant (pKa) of 5.75 .

科学的研究の応用

Mutagenic Potency and Spectrum : Chlorambucil half mustard has been compared with its full mustard analogue, chlorambucil, in terms of mutagenic potency and spectrum. It was found that the half mustard primarily caused transversion mutations, with its mutations being largely interpretable in relation to the DNA adducts formed. In contrast, chlorambucil-induced mutations were primarily major deletions, with a stronger ability to break chromosomes than the half-mustard (Yaghi et al., 1998).

Toxicity and Side Effects : The toxic dose of chlorambucil in children has been documented in a case report. This highlights the importance of careful dosage management in clinical settings (Wolfson & Olney, 1957).

Delayed Hypersensitivity Reactions : A case report and literature review documented systemic delayed hypersensitivity reactions to chlorambucil, emphasizing the need for monitoring potential allergic reactions during treatment (Bianchi et al., 2018).

Brain and Plasma Pharmacokinetics : The pharmacokinetics of chlorambucil and its derivatives, including chlorambucil-tertiary butyl ester, have been studied, indicating their potential in treating brain-sequestered tumors (Greig et al., 2004).

Selective Mitochondrial Targeting : A study on Mito-Chlor, a triphenylphosphonium derivative of chlorambucil, demonstrated its localization to cancer cell mitochondria, resulting in significant cell death and tumor progression delay in pancreatic cancer models (Millard et al., 2013).

DNA Adduct Analysis : Chlorambucil's interaction with DNA has been analyzed at the oligonucleotide level, revealing insights into the types of adducts formed and their implications for its mutagenic and therapeutic effects (Mohamed et al., 2009).

Stability and Anticancer Activity Enhancement : Research into improving the stability and anticancer activity of chlorambucil through various methods, including conjugation with peptides and polyprodrugs, suggests novel approaches to enhancing its therapeutic effectiveness (Zhang et al., 2016; Saha et al., 2019)(https://consensus.app/papers/redoxdriven-disassembly-polymer–chlorambucil-saha/7244dde9436a52f696e4632db3724ebc/?utm_source=chatgpt).

Safety And Hazards

将来の方向性

Chlorambucil is used to treat various forms of cancer, but it suffers from poor aqueous solubility and specificity, a short half-life, and severe side effects . Therefore, research is being conducted to develop chlorambucil hybrid compounds with fewer side effects and high therapeutic outcomes . Another area of research involves the development of nanoformulations of chlorambucil to enhance anticancer efficacy .

特性

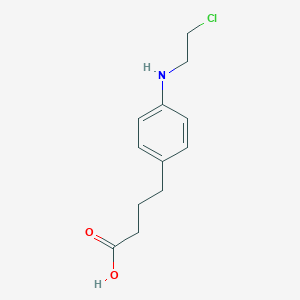

IUPAC Name |

4-[4-(2-chloroethylamino)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c13-8-9-14-11-6-4-10(5-7-11)2-1-3-12(15)16/h4-7,14H,1-3,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJKVYIHGWHFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151406 | |

| Record name | Chlorambucil half mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorambucil half mustard | |

CAS RN |

116505-53-4 | |

| Record name | Chlorambucil half mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116505534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorambucil half mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOCHLOROETHYL CHLORAMBUCIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8DQR959R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide](/img/structure/B193223.png)

![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester](/img/structure/B193237.png)

![4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B193285.png)